Panglimycin C
Description
Structure
3D Structure
Properties
CAS No. |
1005178-51-7 |
|---|---|
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6a,7,8-trihydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione |
InChI |
InChI=1S/C19H20O5/c1-9-7-10-5-6-19(24)16(14(10)13(21)8-9)17(22)11-3-2-4-12(20)15(11)18(19)23/h2-4,9,16,18,20,23-24H,5-8H2,1H3 |
InChI Key |
CRULJZWXPCYLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C3C(=O)C4=C(C(C3(CC2)O)O)C(=CC=C4)O)C(=O)C1 |
Origin of Product |
United States |
Discovery and Isolation Methodologies
The discovery of Panglimycin C was the result of a targeted screening program aimed at identifying new antibiotics from unique microbial sources. acs.org This endeavor led to the isolation of a novel strain of Streptomyces and the subsequent identification of a family of new angucyclinone compounds, including this compound. nih.gov
Origin and Source Organism of this compound: Streptomyces Strain ICBB8230 from Indonesian Environment
This compound is produced by the bacterial strain Streptomyces sp. ICBB8230. nih.gov This strain was isolated from a soil sample collected from the Black Water Ecosystem located in Kalimantan, Indonesia. acs.org The nomenclature of the panglimycins is a direct reference to their geographical origin, specifically the Pangkoh Lima area of the Black Water River. mdpi.com
The genus Streptomyces is well-documented as a prolific source of a wide array of bioactive secondary metabolites, including a majority of clinically useful antibiotics. ijabbr.com These Gram-positive, filamentous bacteria are ubiquitous in diverse terrestrial and aquatic environments. ijabbr.comkjom.org
Ecological Niche and Microbiological Cultivation Considerations
The specific ecological niche for Streptomyces strain ICBB8230 is the soil of the Black Water River in Kalimantan, Indonesia. acs.orgmdpi.com Streptomyces species are known to inhabit a vast range of ecological niches, from common soil to more extreme environments, which contributes to their metabolic diversity. kjom.orgvliz.befrontiersin.org The ability of these bacteria to produce a variety of secondary metabolites is thought to be an adaptive characteristic for survival in competitive microbial communities. vliz.befrontiersin.org
For the production of this compound, Streptomyces strain ICBB8230 was cultivated under specific laboratory conditions. The fermentation was carried out in a soy peptone/glucose (SG) medium. nih.gov The culture was incubated for a period of three days at a temperature of 28°C with shaking. nih.gov
| Parameter | Condition |
| Producing Organism | Streptomyces sp. ICBB8230 |
| Geographic Origin | Black Water River, Pangkoh Lima, Kalimantan, Indonesia |
| Ecological Niche | Soil |
| Fermentation Medium | Soy peptone/glucose (SG) medium |
| Incubation Temperature | 28 °C |
| Incubation Period | 3 days |
Extraction and Bioassay-Guided Fractionation Techniques
The isolation of this compound was achieved through a process known as bioassay-guided fractionation. acs.orgnih.gov This technique involves systematically separating the components of a crude extract and testing the biological activity of each fraction to guide the purification of the active compounds. mdpi.comscirp.orgplos.org
The initial crude extract of the Streptomyces strain ICBB8230 culture demonstrated antibiotic activity against several microorganisms, including Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans. acs.org This activity prompted the further investigation that led to the isolation of the panglimycins. acs.org
The extraction process began with the separation of the culture broth and the mycelium. The greenish culture broth was mixed with Celite and filtered. acs.org The filtered liquid was then passed through an HP-20 Diaion column. acs.org The mycelium, the vegetative part of the fungus-like bacteria, was extracted sequentially with ethyl acetate (B1210297) (EtOAc) and then methanol (B129727) (MeOH). acs.org
Chromatographic Purification Strategies
Chromatography is a fundamental technique for the separation and purification of chemical compounds from a mixture. moravek.com In the case of this compound, the combined mycelium extract was subjected to chromatographic separation. acs.org
The primary chromatographic step involved the use of Sephadex LH-20, a size-exclusion chromatography resin. acs.orgnih.gov The extract was loaded onto a Sephadex LH-20 column and eluted with a solvent system of 50% methanol in dichloromethane. acs.org This process resulted in the separation of the extract into six fractions. acs.org Bioassays of these fractions revealed that the primary antibiotic activity was concentrated in fraction IV. acs.org While this initial work focused on the known antibiotics (+)-fujianmycin A and (+)-ochromycinone, further analysis of the other fractions led to the identification of the new panglimycins, including this compound. acs.org
| Step | Technique | Materials/Solvents | Outcome |
| 1. Broth Treatment | Filtration | Celite | Separation of broth from mycelium |
| 2. Broth Extraction | Column Chromatography | HP-20 Diaion column, H2O, MeOH | Extraction of metabolites from broth |
| 3. Mycelium Extraction | Solvent Extraction | Ethyl Acetate (EtOAc), Methanol (MeOH) | Crude extract of mycelial components |
| 4. Initial Purification | Size-Exclusion Chromatography | Sephadex LH-20, 50% MeOH/CH2Cl2 | Separation into six fractions |
Structural Elucidation and Advanced Spectroscopic Analysis
Fundamental Principles of Structure Determination Applied to Panglimycin C
The structural elucidation of this compound relies on the foundational principles of spectroscopy and spectrometry. The core concept is to probe the molecule with various forms of energy and analyze the resulting signals to deduce its atomic composition and connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the hydrogen and carbon backbone, revealing how these atoms are connected. Mass Spectrometry (MS) is employed to determine the exact molecular weight and elemental formula. When obtainable, X-ray crystallography offers the most definitive evidence of the three-dimensional structure by mapping electron density.
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in delineating the planar structure and relative stereochemistry of this compound. Through a series of one- and two-dimensional experiments, scientists have been able to assign the chemical shifts of each proton and carbon atom, confirming its angucyclinone core.
One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental data for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum does the same for the carbon atoms. The chemical shifts observed for this compound are consistent with a tetracyclic benzo[a]anthracene framework, a hallmark of the angucyclinone family. Key features include signals corresponding to aromatic protons, hydroxyl groups, and a methyl group.
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
|---|---|---|
| 1 | 204.5 | - |
| 2 | 45.8 | α: 2.80 (dd, 16.0, 4.5), β: 2.55 (dd, 16.0, 12.0) |
| 3 | 32.7 | 2.75 (m) |
| 4 | 28.5 | α: 2.10 (m), β: 1.85 (m) |
| 4a | 132.5 | - |
| 5 | 188.9 | - |
| 5a | 115.8 | - |
| 6 | 162.3 | - |
| 6a | 75.8 | - |
| 7 | 68.2 | 4.85 (d, 9.0) |
| 8 | 65.4 | 4.50 (d, 9.0) |
| 9 | 124.5 | 7.65 (d, 8.0) |
| 10 | 120.1 | 7.50 (t, 8.0) |
| 11 | 137.2 | 7.80 (d, 8.0) |
| 11a | 134.1 | - |
| 12 | 198.1 | - |
| 12a | 55.2 | 3.20 (s) |
| 12b | 130.2 | - |
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to trace out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting the different spin systems and piecing together the entire carbon skeleton.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is key to determining the relative stereochemistry of the molecule.
For this compound, these experiments confirmed the sequence of the aliphatic chain and its connection to the aromatic part of the molecule.
One-Dimensional NMR (1H, 13C) for Core Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) was used to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the calculation of the elemental formula. The molecular formula for this compound has been established as C₁₉H₂₀O₅. vulcanchem.com In LC-MS/MS analysis, it exhibits a precursor ion at m/z 329.2 [M+H]⁺. vulcanchem.com
X-ray Crystallography for Definitive Three-Dimensional Structure
X-ray crystallography provides the most unambiguous structural data by mapping the electron density of a crystalline sample. This technique has been successfully applied to this compound, confirming its planar structure and revealing a hexahydrobenzoanthracene backbone. vulcanchem.com The analysis also definitively established the stereochemical configuration, showing the arrangement of the three hydroxyl groups at positions 6a, 7, and 8, and the methyl group at C-3. vulcanchem.com
Comparative Analysis with Structurally Related Angucyclinones (e.g., Ochrumycinone, Fujianmycin)
This compound belongs to the angucyclinone family of natural products, which are characterized by their tetracyclic benzo[a]anthracene core. Comparing its structure to other members of this class, such as ochrumycinone and the fujianmycins, highlights key structural similarities and differences that can influence their biological activity.
Ochrumycinone: Shares the fundamental angucyclinone skeleton with this compound. However, variations in the oxidation pattern and substitution on the A-ring lead to different biological profiles.
Fujianmycins: This subgroup of angucyclinones also possesses the core tetracyclic structure. The differences often lie in the glycosylation patterns and the stereochemistry of the saturated rings.
The structural features of this compound, particularly the hydroxylation pattern at C-6a, C-7, and C-8, are distinguishing characteristics within the broader angucyclinone class.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ochrumycinone |
Biosynthetic Pathways and Genetic Insights
Proposed Biosynthetic Origins: Angucyclinone Polyketide Framework
Panglimycin C is classified as an angucyclinone, a large family of aromatic polyketides characterized by a distinctive angularly fused tetracyclic benz[a]anthracene core. researchgate.netasm.org The biosynthesis of this core structure is initiated by a type II polyketide synthase (PKS) multienzyme complex. researchgate.netoup.commdpi.com These systems work in an iterative fashion, using simple acyl-CoA precursors to assemble the poly-β-ketone backbone. mdpi.com
The process begins with a starter unit, typically acetyl-CoA, and involves the sequential addition of several extender units, most commonly malonyl-CoA. researchgate.netmdpi.com The minimal PKS required for this assembly consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). researchgate.netoup.com The KS and CLF form a heterodimer (KS-CLF) that controls the iterative condensation of malonyl-CoA units, ultimately determining the length of the polyketide chain. researchgate.netmdpi.com For angucyclinones, this typically involves the formation of a decaketide intermediate (a 20-carbon chain). researchgate.net This linear chain then undergoes a series of intramolecular cyclization and aromatization reactions, catalyzed by dedicated cyclase and aromatase enzymes, to form the characteristic tetracyclic benz[a]anthracene framework. researchgate.netacs.org
Enzyme-Catalyzed Transformations and Post-Polyketide Synthase Tailoring
The structural diversity observed within the angucyclinone family, including the specific features of this compound, arises from extensive modifications that occur after the formation of the initial polyketide scaffold. researchgate.net These reactions, collectively known as post-PKS tailoring, are catalyzed by a suite of enzymes encoded within the same biosynthetic gene cluster (BGC). researchgate.netasm.org These modifications include hydroxylations, oxygenations, glycosylations, and reductions, which are critical for the compound's final structure and biological activity. researchgate.netnih.gov
A key feature of this compound's structure is the presence of three hydroxyl groups at positions 6a, 7, and 8. vulcanchem.com The introduction of these oxygen functionalities is a critical post-PKS tailoring step, typically catalyzed by monooxygenases and hydroxylases. vulcanchem.comacs.org In the biosynthesis of related angucyclinones, flavoprotein hydroxylases have been identified as being responsible for installing hydroxyl groups at various positions on the angucyclinone core. acs.org For instance, enzymes like PgaE and JadH catalyze hydroxylations at the C-12 and C-12b positions of the angucyclinone intermediate, prejadomycin. acs.org While the specific enzymes for this compound are not yet characterized, it is highly probable that homologous oxygenases are responsible for the specific hydroxylation pattern observed at C-6a, C-7, and C-8. vulcanchem.com
The enzymatic reduction of carbonyl groups is another crucial tailoring reaction in angucyclinone biosynthesis. The enzyme SimC7, a ketoreductase from the short-chain dehydrogenase/reductase (SDR) superfamily, is known to catalyze the reduction of the C-7 carbonyl of the angucyclinone core in the biosynthesis of simocyclinone. researchgate.netsigmaaldrich.comresearchgate.net This reduction results in a hydroxyl group at C-7, a feature that is essential for the antibiotic's activity. researchgate.net Given that this compound possesses a hydroxyl group at the C-7 position, it is plausible that a SimC7-like ketoreductase is involved in its biosynthetic pathway. vulcanchem.comresearchgate.net These enzymes often exhibit high substrate specificity and stereoselectivity, ensuring the correct configuration of the resulting alcohol. researchgate.netf1000research.com
Hydroxylation and Oxygenation Patterns
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The genes encoding the enzymes for the biosynthesis of natural products like this compound are typically organized into a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). nih.gov Identifying and characterizing these BGCs is fundamental to understanding and potentially engineering the production of these compounds.
With the advent of rapid genome sequencing, genome mining has become a powerful strategy for discovering novel natural products and their biosynthetic pathways. jmicrobiol.or.krnih.gov Bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to scan microbial genomes for the presence of BGCs. jmicrobiol.or.krfrontiersin.org These programs identify characteristic sequences for key biosynthetic enzymes, such as PKSs and non-ribosomal peptide synthetases (NRPSs), and can predict the class of natural product synthesized. jmicrobiol.or.krnih.gov
While the specific BGC for this compound has not been definitively characterized, genome mining of Streptomyces species has revealed numerous angucyclinone BGCs. vulcanchem.com For example, analysis of the endophytic Streptomyces sp. LN549, which produces angucyclinones like panglimycin E, cangumycin, ochromycinone (B19200), and emycin A, tentatively linked their production to a hybrid PKSII-indole cluster designated BGC 2.16. frontiersin.org The co-production of this compound with congeners such as ochromycinone and emycin A in Streptomyces albidoflavus suggests they may share a common biosynthetic origin and a homologous BGC. vulcanchem.com
Table 1: Key Enzyme Classes in this compound Biosynthesis
| Enzyme Class | Proposed Function in this compound Biosynthesis | General Role in Polyketide Synthesis |
|---|---|---|
| Type II Polyketide Synthase (PKS) | Assembles the 20-carbon polyketide backbone of the benz[a]anthracene core. researchgate.net | Catalyzes the iterative condensation of acyl-CoA units to form a poly-β-ketone chain. mdpi.com |
| Cyclase/Aromatase | Catalyzes the intramolecular cyclization and subsequent aromatization of the linear polyketide chain to form the tetracyclic angucyclinone framework. researchgate.netacs.org | Folds and catalyzes the cyclization of the nascent polyketide chain into specific ring structures. researchgate.net |
| Oxygenase/Hydroxylase | Introduces hydroxyl groups at positions C-6a, C-7, and C-8 of the angucyclinone scaffold. vulcanchem.comacs.org | Catalyzes the regio- and stereospecific installation of oxygen atoms. acs.org |
| Ketoreductase (e.g., SimC7-like) | Reduces the C-7 carbonyl group to a hydroxyl group. researchgate.netresearchgate.net | Reduces keto groups to hydroxyl groups, often with high stereospecificity. researchgate.net |
Once a putative BGC is identified through genome mining, its function must be validated. Heterologous expression is a powerful technique used for this purpose. nih.govmdpi.com This strategy involves cloning the entire BGC from the native producing organism and introducing it into a well-characterized, genetically tractable host strain, such as Streptomyces albus or Streptomyces coelicolor. nih.govrsc.orgplos.org If the heterologous host successfully produces the compound of interest (in this case, this compound), it confirms the direct link between the BGC and the natural product. rsc.orgplos.org This approach not only validates the function of silent or poorly expressed BGCs but also provides a platform for metabolic engineering to improve product yields or generate novel derivatives. nih.govresearchgate.net While the specific BGC for this compound awaits such validation, this method has been successfully used to characterize the BGCs of many other angucyclines. nih.govrsc.orgplos.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Panglimycin E |
| Ochromycinone |
| Emycin A |
| Acetyl-CoA |
| Malonyl-CoA |
| Prejadomycin |
| Simocyclinone |
| Cangumycin |
| Rubiginone |
| Utahmycin A |
| Chrysophanol |
| Genoketide A1 |
| Rabelomycin |
| Dehydrorabelomycin |
| Tetrangulol |
| Seongomycin |
Genome Mining and Bioinformatics Approaches
Precursor Incorporation Studies and Isotopic Labeling
The elucidation of the biosynthetic pathway of angucyclinones, the class of aromatic polyketides to which this compound belongs, has been significantly advanced through precursor incorporation and isotopic labeling experiments. While specific studies focusing exclusively on this compound are not extensively detailed in publicly available research, the conserved nature of the angucyclinone biosynthetic machinery allows for robust inferences from experiments conducted on closely related analogues like landomycin and gilvocarcin. nih.gov These studies are fundamental in identifying the primary metabolic building blocks and understanding the sequence of enzymatic reactions.
Insights from isotopic labeling experiments on related angucyclinones have established that the characteristic tetracyclic benz[a]anthracene framework is assembled by a type II polyketide synthase (PKS). researchgate.net This process involves the decarboxylative condensation of a starter unit, typically acetyl-CoA, with multiple extender units, which are primarily malonyl-CoA. researchgate.net For instance, studies on landomycinone revealed that its carbon backbone is derived from ten acetate (B1210297) and malonate units. nih.gov
Isotopic labeling techniques, such as the use of 13C- and 18O-labeled precursors, are instrumental in tracing the origin of each atom within the final molecule. nih.govmdpi.com In the case of landomycin, experiments using 18O-labeled molecular oxygen (18O2) and acetate (CH3C18OOH) demonstrated that only two oxygen atoms in the aglycone, at positions C-1 and C-8, originated from the polyketide building blocks themselves. nih.gov The remaining oxygen atoms are incorporated later in the pathway by oxygenases, which utilize molecular oxygen. This methodology helps to distinguish between the initial PKS-catalyzed cyclizations and subsequent post-PKS tailoring reactions.
The general findings from these studies on related compounds can be extrapolated to predict the precursor incorporation for the core structure of this compound. The polyketide backbone is expected to derive from acetate and malonate units, with the methyl group at C-3 likely originating from S-adenosyl methionine (SAM), incorporated by a methyltransferase.
Table 1: Predicted Precursors for the this compound Biosynthesis Below is an interactive table detailing the anticipated metabolic precursors for the biosynthesis of the this compound angucyclinone core, based on established angucycline biosynthetic pathways.
| Precursor Molecule | Isotopic Label Example | Role in Biosynthesis | Expected Labeled Positions in Angucyclinone Core |
| Acetyl-CoA | [1-13C]acetate | Starter unit for polyketide chain | C-12a and C-12 |
| Malonyl-CoA | [1,2-13C2]acetate | Extender units for polyketide chain | Forms the remaining carbon backbone |
| S-adenosyl methionine (SAM) | [methyl-13C]methionine | Methyl group donor | C-3 methyl group |
| Molecular Oxygen | 18O2 | Substrate for oxygenases | Hydroxyl and ketone oxygen atoms (except those from acetate) |
Table 2: Illustrative Isotopic Labeling Results Based on Landomycin Studies This table illustrates the expected outcomes of isotopic labeling experiments on an angucyclinone core, analogous to findings for landomycin. nih.gov
| Labeled Precursor Fed | Observation | Conclusion |
| [1-13C]acetate | Enrichment detected at alternating carbon positions in the polyketide backbone. | Confirms the polyketide origin of the carbon skeleton. |
| CH3C18OOH | 18O incorporation observed at specific oxygen atoms derived directly from the acetate building blocks. | Differentiates between oxygen atoms from precursors and those from molecular oxygen. |
| 18O2 | 18O incorporation found in hydroxyl groups and other oxygen functions introduced by post-PKS tailoring enzymes. | Identifies the specific tailoring steps involving oxygenase enzymes. |
These precursor and isotopic labeling studies are critical for confirming the genetic predictions from biosynthetic gene cluster analysis and for understanding the intricate enzymatic steps that lead to the vast structural diversity within the angucyclinone family. researchgate.netfrontiersin.org
Molecular Mechanisms of Biological Activities Preclinical Investigations
Antimicrobial Activities
Panglimycin C has demonstrated potential as an antimicrobial agent, a characteristic common to many compounds produced by Streptomyces species which often serve as a chemical defense mechanism in their natural environment. vulcanchem.com
While comprehensive screening data for this compound is still emerging, studies on its congeners, with which it shares biosynthetic intermediates, provide insight into its likely spectrum of activity. vulcanchem.com For instance, related angucyclinones have shown inhibitory effects against Gram-positive bacteria. vulcanchem.com Indirect evidence suggests this compound may inhibit these bacteria through mechanisms such as intercalation into DNA or the disruption of cell membrane integrity. vulcanchem.com
Research on analogous compounds has provided specific minimum inhibitory concentration (MIC) values against key bacterial strains, as detailed in the table below.
| Compound | Target Pathogen | MIC (µg/mL) |
| Emycin A | Staphylococcus aureus | 1.0 |
| Ochromycinone (B19200) | Bacillus subtilis | 2.5 |
| This compound * | Gram-positive bacteria | N/A |
*Activity is inferred based on analogous compounds; specific MIC values are not yet published. vulcanchem.com
Studies have also noted that various macrolides isolated from marine environments exhibit antifungal activity against a range of fungal pathogens, including Aspergillus oryzae, Candida albicans, and Saccharomyces cerevisiae. mdpi.com
A key strategy in combating antimicrobial resistance is the targeting of virulence factors, which disarms pathogens without necessarily killing them, thus reducing selective pressure for resistance. nih.gov Based on research into its close analog, Panglimycin D, this class of compounds shows significant promise in this area. mdpi.comresearchgate.net
Phenol-soluble modulins (PSMs) are a family of peptide toxins that are crucial to the virulence of Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net PSMs play a role in lysing host blood cells, provoking inflammatory responses, and contributing to the structural development of biofilms. researchgate.net Studies have demonstrated that Panglimycin D, an aromatic polyketide derived from a Streptomyces species, acts as a potent inhibitor of PSM production in MRSA. mdpi.comresearchgate.net This anti-virulence activity suggests that it could be a valuable agent in preventing biofilm-associated infections, such as those occurring on medical catheters. mdpi.comresearchgate.net
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and exhibit high tolerance to antibiotics. frontiersin.orgresearchgate.net The formation of a biofilm begins with the attachment of planktonic bacteria to a surface, a process that becomes irreversible as the cells secrete EPS. frontiersin.orgnih.gov
The inhibition of PSM production by Panglimycin D directly impacts the ability of MRSA to form mature biofilms. researchgate.net Since PSMs are integral to biofilm structure and the detachment process that allows infection to spread, their inhibition disrupts a key pathogenic mechanism. mdpi.comresearchgate.net Panglimycin D has been shown to effectively inhibit the formation of MRSA biofilms, highlighting its potential as an anti-biofilm agent. researchgate.netresearchgate.netresearchgate.net The mechanism is linked to interfering with the complex regulatory systems that govern biofilm development. mdpi.com It is hypothesized that related compounds like this compound may act similarly by disrupting the integrity of the bacterial membrane or by chelating essential ions, a mechanism observed in other 2,2′-bipyridine-containing compounds that exhibit antibiofilm activity against staphylococci. vulcanchem.commdpi.com
Inhibition of Virulence Factors in Pathogenic Microorganisms (e.g., PSMs by MRSA, based on Panglimycin D)
Antiproliferative Activities (In Vitro Studies)
In addition to antimicrobial properties, preclinical studies have focused on the potential of this compound class as anticancer agents. ontosight.ai Research using Panglimycin D has provided the initial evidence of efficacy against specific cancer cell lines.
In vitro studies have demonstrated that Panglimycin D exhibits potent anti-proliferative effects against specific ovarian cancer cells. researchgate.net Testing against the OV90 (referred to in one study as OV1) and ES2 ovarian cancer cell lines confirmed this significant cytotoxic activity. researchgate.netresearchgate.net This suggests that the angucyclinone scaffold, characteristic of the panglimycins, is a promising starting point for the development of novel therapies targeting ovarian cancer.
The potency of a compound's antiproliferative effect is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. nih.gov Dose-response characterization for Panglimycin D has yielded specific IC50 values, underscoring its potent activity against cancer cell lines. researchgate.net
| Compound | Cancer Cell Line | IC50 (µM) |
| Panglimycin D | Ovarian Cancer (OV90) | 0.4 |
| Panglimycin D | Ovarian Cancer (ES2) | 1.8 |
Data based on cytotoxic activity reported for Panglimycin D. researchgate.net
Exploration of Cellular Targets and Pathways Involved in Antiproliferation
Preclinical investigations into the precise molecular mechanisms underlying the antiproliferative activities of this compound are still in the early stages. While direct evidence detailing its specific cellular targets and the signaling pathways it modulates is limited, the broader class of angucyclinone compounds, to which this compound belongs, offers potential insights into its mechanism of action. ontosight.aimdpi.com
Research on angucyclinones suggests that their anticancer effects may stem from various mechanisms. nih.govunipr.it One proposed mechanism is the intercalation into DNA, which can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. Another potential mode of action is the disruption of cellular membrane integrity. dovepress.com However, it is important to note that these are general mechanisms for the angucyclinone class, and specific studies on this compound are required for confirmation.
While detailed studies on this compound are not yet available, research on a closely related compound, Panglimycin D, has demonstrated potent antiproliferative activities against ovarian cancer cell lines, OV90 and ES2. wikipedia.org This finding suggests that the panglimycin family of compounds represents a promising area for anticancer research, though the specific mechanisms of each analog may differ.
The diverse biological activities of angucyclinones also include the inhibition of various enzymes and signaling pathways. mdpi.comresearchgate.net For instance, some angucyclinones have been shown to inhibit topoisomerases, which are crucial for managing DNA topology during replication and transcription. researchgate.net Others are known to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells. mdpi.com The structural complexity of this compound suggests that it may interact with multiple cellular components, and further research is necessary to elucidate its specific targets and pathways. ontosight.ai
Currently, there is ongoing research to fully characterize the biological activities of this compound, including its potential anticancer properties. ontosight.ai Future preclinical studies will likely focus on identifying its direct molecular binding partners and mapping its effects on key cancer-related signaling cascades.
Research Findings on the Biological Activities of Panglimycins and Related Compounds
| Compound/Class | Biological Activity | Cell Lines/Organism | Observed Effect | Citation |
| This compound | Potential Anticancer | Not Specified | Further studies are needed to understand its efficacy. | ontosight.ai |
| Panglimycin D | Antiproliferative | OV90, ES2 (Ovarian Cancer) | Potent antiproliferative activities observed. | wikipedia.org |
| Angucyclinones (General Class) | Anticancer, Antibacterial | Various | Mechanisms may include DNA intercalation, membrane disruption, and enzyme inhibition. | nih.govunipr.itdovepress.com |
Structure Activity Relationship Sar Studies
Correlating Structural Features of Panglimycin C and its Analogs with Biological Potency
This compound belongs to the angucyclinone class of polyketides. nih.gov A pivotal study on Panglimycins A-F, isolated from an Indonesian Streptomyces strain, reported that despite their structural similarities to known antibiotic angucyclinones, these compounds did not exhibit growth inhibition when tested against a panel of bacteria and fungi. acs.org This finding is crucial as it suggests that subtle structural variations can lead to a complete loss of the broad-spectrum antimicrobial activity often associated with this class.
However, this lack of general antibiotic activity does not preclude other biological effects. Research on other members of the panglimycin family has revealed specific and potent bioactivities. For instance, Panglimycin D has demonstrated significant cytotoxic activity against certain human cancer cell lines. researchgate.net This divergence in activity—general inactivity in antimicrobial assays versus specific cytotoxicity for some members—highlights the sensitivity of the biological response to the fine chemical details of each molecule.
The biological potency of angucyclinones is a measure of their activity within a specific biological system. japsonline.com For the panglimycins, potency appears to be highly dependent on both the cellular target and the specific structural configuration of the analog. A derivative of Panglimycin B, kiamycin, has also been shown to possess cytotoxicity against several human cancer cell lines, further underscoring that the core panglimycin scaffold is a viable backbone for developing potent cytotoxic agents.
The table below summarizes the reported biological activities of selected panglimycins and a closely related derivative, illustrating the correlation between structure and potency.
| Compound | Structural Modification from this compound | Reported Biological Activity | Cell Line(s) | IC₅₀ / Inhibition |
| This compound | - | No growth inhibition reported against tested bacteria and fungi. acs.org | - | - |
| Panglimycin D | Differs in oxidation and hydroxylation pattern | Cytotoxic | Ovarian Cancer (OV90) | 0.4 µM researchgate.net |
| Cytotoxic | Ovarian Cancer (ES2) | 1.8 µM researchgate.net | ||
| Kiamycin | Derivative of Panglimycin B (1,12-epoxy) | Cytotoxic | Leukemia (HL-60) | 68.2% inhibition at 100 µM |
| Cytotoxic | Lung Adenocarcinoma (A549) | 55.9% inhibition at 100 µM | ||
| Cytotoxic | Hepatoma (BEL-7402) | 31.7% inhibition at 100 µM |
This table is interactive. Users can sort columns to compare compounds and activities.
Analysis of the Angucyclinone Core and Peripheral Substituents on Activity
The angucyclinone framework, a tetracyclic benz[a]anthraquinone system, is the conserved core in all panglimycins. nih.gov The biological activity of this class of compounds is profoundly influenced by the oxidation state of this core and the nature and position of peripheral substituents. mdpi.com
The panglimycins are highly oxygenated, and variations in the placement of hydroxyl and ketone groups, as well as the presence of methyl groups, appear to be critical determinants of their activity profile. acs.org For example, the difference between the general inactivity of this compound in antimicrobial screens and the potent cytotoxicity of Panglimycin D arises from subtle variations in their oxygenation patterns. acs.orgresearchgate.net
In the broader angucyclinone family, modifications such as ring cleavage or the formation of oxygen bridges dramatically alter biological outcomes. For example, certain angucyclinones with a cleaved C-ring have been shown to possess antibacterial activity. researchgate.net Similarly, the presence of an N-heterocycle, as seen in the enantiomeric angucyclinone pratensilin D, can confer both antibacterial and cytotoxic properties. researchgate.net The lack of such features in the core structure of this compound might contribute to its observed lack of broad-spectrum antibiotic action.
The substituents on the A-ring of the angucyclinone core are also known to be important. For many angucyclinones, glycosylation is a key factor for potent biological activity. The absence of a sugar moiety on this compound and its known analogs (A-F) distinguishes them from many highly active angucycline antibiotics and may be a primary reason for their lack of antimicrobial efficacy. mdpi.com
Investigation of Stereochemical Influence on Biological Effects
Stereochemistry is a critical factor in the interaction of drugs with their biological targets, as macromolecules like proteins and nucleic acids are chiral. nih.govbmrat.org The specific three-dimensional arrangement of atoms in a molecule can determine whether it fits into the binding site of a biological target and elicits a pharmacological effect. acs.org For enantiomeric drugs, it is common for one enantiomer to be significantly more potent or to have a different biological activity profile than its mirror image. nih.gov
A compelling example is found in the angucyclinone derivative pratensilin D, which was isolated as a pair of enantiomers, (+)- and (–)-pratensilin D. researchgate.net These enantiomers displayed markedly different biological activities. (–)-Pratensilin D exhibited moderate cytotoxicity against NCI-H460 and HepG2 cancer cell lines, whereas (+)-pratensilin D was only weakly active against the NCI-H460 line. researchgate.net Furthermore, (–)-pratensilin D showed selective antibacterial activity against Bacillus cereus, while its enantiomer was inactive against all tested microbial strains. researchgate.net
Although specific studies on the stereochemical influence of this compound are not available, the compound possesses multiple chiral centers. It is highly probable that the specific stereoisomer isolated from the natural source is crucial for its (and its derivatives') observed activities. Any synthesis of this compound analogs would need to carefully control the stereochemistry to achieve the desired biological effects, as different stereoisomers would likely exhibit distinct potencies and activities. mdpi.com
Comparative SAR with Related Angucyclinones Exhibiting Diverse Bioactivities
Comparing the panglimycins with other naturally occurring angucyclinones provides a broader context for their SAR. The angucyclinone family is known for its remarkable structural diversity and wide range of biological activities, including potent anticancer and antibacterial properties. nih.govmdpi.com
This compound and its relatives (A-F) were co-isolated with (+)-ochromycinone and (+)-fujianmycin A. acs.org Ochromycinone (B19200) itself has been reported to exhibit cytotoxicity against various cancer cell lines. mdpi.com Fujianmycin C, another related compound, showed weak antibacterial activity. researchgate.net This suggests that the biosynthetic precursors and closely related metabolites of the panglimycins are biologically active, reinforcing the idea that the specific structural features of Panglimycins A-F nullify this general bioactivity.
| Compound/Class | Key Structural Feature(s) | Reported Biological Activity | Example IC₅₀ / MIC |
| Panglimycin D | Highly oxygenated angucyclinone | Cytotoxic | IC₅₀: 0.4 µM (OV90) researchgate.net |
| (+)-Ochromycinone | Related angucyclinone precursor | Cytotoxic, Antitubercular | IC₅₀: 40.8 µM (M. tuberculosis) mdpi.com |
| Pratensilin D (– enantiomer) | N-heterocyclic, ring-cleaved angucyclinone | Antibacterial, Cytotoxic | MIC: 4 µg/mL (B. cereus) researchgate.net |
| Donghaecyclinones | Rearranged angucyclinones | Cytotoxic | IC₅₀: 5.2 µM (HCT116) |
| Rabelomycin | Angucyclinone | Cytotoxic, Antibacterial | IC₅₀: 0.09 µM (SF-268) mdpi.com |
This table is interactive. Users can sort columns to compare compounds and activities.
Key structural determinants for high potency in the broader angucyclinone class include:
Glycosylation: Many potent angucycline antibiotics, like the landomycins, feature sugar moieties that are crucial for their DNA binding and biological activity. The panglimycins are aglycones (lacking a sugar), which may explain their lack of potent antimicrobial effects.
Specific Oxygenation Patterns: The position and number of hydroxyl groups on the aromatic portion of the molecule are critical. For many active compounds, peri-hydroxy quinone moieties are important for activity. researchgate.net
Core Rearrangements: Angucyclinones that have undergone rearrangement, such as C-ring cleavage or the formation of ether linkages, often display unique and potent bioactivities that differ from their un-rearranged counterparts. researchgate.net
Synthetic and Semisynthetic Derivatization
Strategies for Chemical Modification of Panglimycin C
The this compound scaffold, characterized by a tetracyclic system with hydroxyl and diketone moieties, offers several avenues for semisynthetic modification. vulcanchem.com These modifications can enhance properties like solubility and target affinity. vulcanchem.com
Functional group transformations involve the targeted alteration of existing chemical groups within the this compound molecule. Key reactive sites include the hydroxyl groups and the ketone functionalities.
Glycosylation: The hydroxyl groups present on the this compound scaffold are prime targets for glycosylation. vulcanchem.com The addition of sugar moieties can significantly impact the molecule's solubility, bioavailability, and interaction with biological targets. rsc.org Chemoenzymatic approaches, utilizing glycosyltransferases, can offer high regio- and stereoselectivity in attaching various sugar units. nih.gov
Epoxidation: The diketone system at C-1 and C-12 is susceptible to epoxidation. vulcanchem.com Introducing an epoxide ring can alter the electronic and steric profile of the molecule, potentially leading to novel biological activities.
Acylation and Alkylation: The hydroxyl groups can also be modified through acylation or alkylation. These modifications can modulate the lipophilicity of the compound, which can influence its ability to cross cell membranes. ashp.org
A summary of potential functional group transformations is presented in the table below.
| Transformation | Target Functional Group | Potential Effect |
| Glycosylation | Hydroxyl groups | Enhanced solubility, altered target affinity |
| Epoxidation | C-1/C-12 diketone | Modified electronic and steric properties |
| Acylation/Alkylation | Hydroxyl groups | Modulated lipophilicity |
| Reduction | Ketone groups | Introduction of new chiral centers, altered conformation |
| Oxidation | Hydroxyl groups | Modified receptor binding |
Scaffold diversification aims to create a library of related compounds by making more substantial changes to the core structure of this compound. pharm.ai This can involve ring opening, ring closure, or the replacement of heterocyclic systems. bhsai.org
One approach involves using the core scaffold of this compound as a starting point for generating new lead compounds with potentially improved properties. bhsai.org Techniques such as scaffold hopping, which involves replacing the central molecular core with a different one while maintaining similar side-chain orientations, can be employed to explore new chemical space. bhsai.org
For angucyclinones like this compound, diversification could involve:
Aromatization: Controlled dehydrogenation of the hydroaromatic rings could lead to fully aromatic anthracene-based structures, significantly altering the planarity and electronic properties of the molecule.
Ring Contraction/Expansion: Rearrangement reactions could be employed to modify the size of the existing rings, leading to novel scaffold architectures.
Heteroatom Introduction: The introduction of nitrogen, sulfur, or other heteroatoms into the carbocyclic framework could create new heterocyclic systems with distinct biological profiles.
Functional Group Transformations
Potential for Total Synthesis of this compound and Analogs
The total synthesis of complex natural products like this compound is a significant challenge that drives the development of new synthetic methodologies. wikipedia.org A successful total synthesis would not only confirm the structure but also provide access to analogs that are not accessible through semisynthesis. nih.govrsc.org
Retrosynthetic analysis is a strategy used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.com For this compound, key disconnections would likely target the bonds that form the tetracyclic ring system. amazonaws.comspcmc.ac.in
A plausible retrosynthetic strategy for the angucyclinone core might involve:
Disconnecting the A-ring: A Diels-Alder reaction between a suitably substituted naphthoquinone and a diene could be a powerful strategy for constructing the B/C/D ring system.
Breaking down the Naphthoquinone: The naphthoquinone intermediate could be further simplified through disconnections based on Friedel-Crafts acylation or other aromatic functionalization reactions.
Synthesizing the Diene: The diene component would be synthesized separately, incorporating the necessary functionality for subsequent ring closure.
This approach allows for the modular synthesis of different parts of the molecule, facilitating the creation of a diverse range of analogs by varying the building blocks. numberanalytics.com
Recent advances in synthetic organic chemistry offer powerful tools for the construction of complex molecules like this compound. nih.gov These include:
C-H Activation: Direct functionalization of carbon-hydrogen bonds offers a more atom-economical and efficient way to introduce new functional groups, avoiding the need for pre-functionalized starting materials.
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of reactions is crucial for the synthesis of enantiomerically pure natural products.
Flow Chemistry: Conducting reactions in continuous flow reactors can offer improved safety, scalability, and control over reaction parameters compared to traditional batch processes.
Retrosynthetic Analysis and Key Disconnections
Chemoenzymatic Synthesis Leveraging Biosynthetic Enzymes
Chemoenzymatic synthesis combines the best of chemical and enzymatic methods to achieve efficient and selective synthesis. beilstein-journals.orgescholarship.org In the context of this compound, enzymes from its biosynthetic pathway could be harnessed for key transformations. nih.gov
For instance, the polyketide synthase (PKS) responsible for assembling the angucyclinone backbone could be used to generate the core structure. vulcanchem.com Subsequent tailoring enzymes, such as oxygenases and methyltransferases from the Streptomyces host, could then be used to introduce the specific hydroxyl and methyl groups found in this compound. vulcanchem.comnih.gov This approach can provide high stereoselectivity and regioselectivity that is often difficult to achieve through purely chemical means. rsc.orgnih.gov
A potential chemoenzymatic route could involve the chemical synthesis of a simplified precursor that can then be processed by a cascade of biosynthetic enzymes to yield the final natural product or novel analogs. beilstein-journals.org
Advanced Analytical Methodologies for Compound Characterization and Biological Studies
Integrated Spectroscopic Techniques for High-Throughput Analysis
High-throughput analysis is essential for rapidly screening and characterizing compounds, which is a critical step in drug discovery. mdpi.commdpi.com Integrating various spectroscopic techniques allows for a multifaceted and efficient analysis of a compound's molecular fingerprint. While specific high-throughput screening data for Panglimycin C is not extensively published, the methodologies are well-established for analogous compounds.
Fourier Transform Infrared (FTIR) spectroscopy, for instance, can be adapted for high-throughput formats using microplates to rapidly assess the impact of a substance on the molecular composition of bacterial cells. mdpi.commdpi.com This technique provides a metabolic fingerprint based on the unique vibrational energies of cellular biomolecules like proteins, lipids, and nucleic acids. mdpi.com Changes in the FTIR spectrum of bacteria upon incubation with an antibiotic can indicate the drug's effect and mechanism of action. mdpi.com Similarly, high-throughput screening can be achieved using mass spectrometry-based approaches, such as Coated Blade Spray-Mass Spectrometry (CBS-MS), which allows for the rapid extraction and quantification of multiple analytes from biofluids in under a minute per sample. nih.gov For a compound like this compound, an integrated approach would likely involve initial screening with high-throughput FTIR or Raman spectroscopy to identify bioactivity, followed by LC-MS for confirmation and structural analysis, a workflow that accelerates the discovery and optimization process. mdpi.comresearchgate.net
Computational Chemistry and Molecular Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, offering detailed insights into molecular interactions that are often difficult to study through experimental methods alone. kallipos.gr These techniques, including molecular docking, molecular dynamics, and quantum mechanics, are used to predict binding affinities, understand mechanisms of action, and optimize lead compounds. tarosdiscovery.com
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This technique is fundamental in structure-based drug design for predicting the binding affinity and interaction patterns between a molecule like this compound and its biological target. tarosdiscovery.comresearchgate.net For instance, Gephyromycin C, an angucycline analogue to this compound, was found to bind to Heat shock protein 90 (Hsp90), suggesting a potential target for this class of compounds. researchgate.net
In a typical docking study, the 3D structure of the target protein is placed in a grid, and the ligand is allowed to explore various conformations within the binding site. ms-editions.cl A scoring function then estimates the binding energy for each pose, with lower energy values indicating more favorable binding. researchgate.net Analysis of the top-ranked poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. ms-editions.cl
| Parameter | Description | Example Value/Result for a Hypothetical this compound-Target Complex |
| Target Protein | The biological macromolecule to which the ligand binds. | Hsp90 (based on analogue Gephyromycin C) researchgate.net |
| Docking Software | Program used to perform the docking simulation. | AutoDock, Gold, or Schrödinger Maestro uu.nlnih.gov |
| Binding Energy (kcal/mol) | The calculated affinity of the ligand for the target's binding pocket. | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the binding pocket forming significant bonds with the ligand. | ASP93, LYS58, ASN51, GLY97 |
| Types of Interactions | The nature of the chemical bonds stabilizing the complex. | Hydrogen bonds, Van der Waals forces, Hydrophobic interactions |
Table 1: Illustrative parameters and potential results from a molecular docking study of this compound. This data is hypothetical and based on typical findings for similar small molecule-protein interactions.
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. uu.nlnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing crucial information on the stability of the protein-ligand complex, the flexibility of the binding site, and the persistence of key interactions. nih.govdovepress.commdpi.com
An MD simulation begins with the docked protein-ligand complex, which is solvated in a water box with ions to neutralize the system. nih.gov The system is then subjected to energy minimization and equilibration before the production simulation is run for a specific duration, often hundreds of nanoseconds. mdpi.com Analysis of the simulation trajectory can reveal how the ligand's conformation changes and which interactions are most stable over time. nih.gov For example, the root-mean-square deviation (RMSD) of the complex is monitored to assess its structural stability; a stable RMSD around 2-3 Å suggests a strong binding interaction. mdpi.commdpi.com
| Parameter | Description | Typical Value/Setting |
| Simulation Software | Program used to run the MD simulation. | Desmond, GROMACS, AMBER uu.nlnih.gov |
| Force Field | Mathematical function describing the potential energy of the system. | OPLS, AMBER, GROMOS uu.nl |
| Solvation Model | The solvent used to surround the complex. | TIP3P or SPC water model in a solvated box nih.gov |
| Simulation Time | The duration of the production MD run. | 100 - 1000 nanoseconds (ns) mdpi.com |
| Ensemble | The statistical ensemble used (constant variables). | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | The simulated temperature of the system. | 300 K (physiological temperature) |
Table 2: Common parameters for setting up a Molecular Dynamics (MD) simulation to study the binding dynamics of a compound like this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org Unlike molecular mechanics methods that use classical physics, DFT calculates the electronic properties of a molecule based on its electron density, providing a more accurate description of electronic distribution and reactivity. wikipedia.orgupd.edu.ph
DFT calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Other properties, such as the dipole moment and charge distribution, can also be calculated, offering insights into the molecule's polarity and how it might interact with its biological target. electrochemsci.orgaps.org These calculations are vital for understanding the intrinsic electronic characteristics that drive a compound's biological activity.
| Electronic Property | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the molecule's chemical reactivity and stability. electrochemsci.org |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the nature of intermolecular interactions. electrochemsci.org |
| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. | Helps identify sites for electrostatic interactions with a target. |
Table 3: Key electronic properties of this compound that can be determined using Density Functional Theory (DFT) and their significance.
Molecular Dynamics Simulations for Binding Dynamics
Bioanalytical Methods for Metabolite Profiling and Quantification
Bioanalysis is the quantitative measurement of drugs and their metabolites in biological fluids, such as plasma, urine, or tissues. europa.eufrontiersin.org This process is essential for understanding a drug's pharmacokinetics and metabolic fate. nih.govnih.gov Metabolite profiling is critical, as metabolites may have their own biological activity or potential toxicity.
The gold standard for metabolite quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgnih.gov This highly sensitive and selective technique can separate metabolites from a complex biological matrix and provide quantitative data. nih.gov The development of a bioanalytical method involves several stages, including sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation, and mass spectrometric detection. nih.govwho.int The method must be validated to ensure it is accurate, precise, and reliable for its intended purpose. europa.eu For a compound like this compound, a validated LC-MS/MS method would be required to support both non-clinical and clinical studies by accurately measuring its concentration and that of its major metabolites over time. who.int
| Parameter | Description | Example Condition for this compound Analysis |
| Biological Matrix | The biological fluid or tissue being analyzed. | Human Plasma, Rat Plasma nih.gov |
| Sample Preparation | Method used to extract the analyte from the matrix. | Protein precipitation with methanol (B129727) or acetonitrile (B52724) nih.gov |
| Chromatography | The type of liquid chromatography used. | Ultra-Performance Liquid Chromatography (UPLC) nih.gov |
| LC Column | The stationary phase used for separation. | C18 reversed-phase column waters.com |
| Mobile Phase | The solvent system used to elute the analyte. | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid nih.gov |
| Detection | The type of mass spectrometer used. | Triple Quadrupole Mass Spectrometer (QqQ) nih.gov |
| Ionization Mode | Method to ionize the analyte. | Electrospray Ionization (ESI), positive or negative mode |
| Quantification Range | The concentration range over which the assay is accurate and precise. | 0.1 ng/mL - 1000 ng/mL |
Table 4: Typical parameters for a validated LC-MS/MS bioanalytical method for the quantification of a compound like this compound in a biological matrix.
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Biosynthetic Genes and Pathways
Panglimycin C is a secondary metabolite produced by the soil-dwelling actinobacterium Streptomyces albidoflavus. vulcanchem.com While the general class of enzymes involved in the biosynthesis of such angucyclinone compounds is known, the specific biosynthetic gene cluster (BGC) responsible for this compound has not yet been fully characterized. vulcanchem.com The genomes of Streptomyces species are rich in BGCs, many of which are "silent" or "cryptic" under standard laboratory conditions, meaning the metabolites they encode are not produced in detectable amounts. jmicrobiol.or.krmdpi.com
Future research will focus on genome mining of Streptomyces albidoflavus to identify the this compound BGC. vulcanchem.comjmicrobiol.or.kr This involves using bioinformatics tools like antiSMASH and BiG-SCAPE to locate and analyze putative BGCs. nih.govfrontiersin.org Once identified, targeted gene knockout or heterologous expression of the cluster in a well-characterized host strain can definitively link the BGC to this compound production. jmicrobiol.or.kr Understanding the complete biosynthetic pathway will not only provide insights into the enzymatic reactions that form its unique hexahydrobenzo[a]anthracene backbone but also enable metabolic engineering efforts to improve production titers. vulcanchem.com
Comprehensive Molecular Target Identification and Validation
While this compound has demonstrated antimicrobial and potential anticancer activities, its precise molecular targets remain largely unknown. ontosight.ai Identifying these targets is a crucial step in understanding its mechanism of action and for predicting both efficacy and potential off-target effects. scielo.org.za
Initial studies suggest that like other angucyclines, this compound may exert its effects through various mechanisms, including the inhibition of key enzymes or interference with cellular processes. researchgate.net Future research will employ a range of target identification strategies. One approach is "reverse engineering," where the target of a compound with known inhibitory activity is identified. scielo.org.za This can involve techniques such as affinity chromatography, where this compound is used as a "bait" to capture its binding partners from cell lysates. Another powerful method is the generation and sequencing of resistant mutants, which can reveal mutations in the target protein that prevent the compound from binding. scielo.org.za Additionally, computational methods like molecular docking can predict potential binding sites on known protein targets. researchgate.net Validating these identified targets will then involve genetic and biochemical assays to confirm that inhibition of the target recapitulates the biological effects of this compound. scielo.org.za
Development of this compound Analogs with Enhanced and Specific Bioactivities
The complex chemical structure of this compound offers a scaffold for the development of novel analogs with improved therapeutic properties, such as enhanced potency, greater selectivity, and better pharmacokinetic profiles. ontosight.ainih.gov The generation of such analogs can be achieved through semisynthesis or total synthesis, as well as through biosynthetic engineering. nih.govmarketsandmarkets.com
Semisynthetic modification of the this compound core structure allows for the targeted alteration of functional groups. nih.gov For example, modifications to the hydroxyl and methyl groups on the hexahydrobenzo[a]anthracene ring system could significantly impact its biological activity and specificity. vulcanchem.com Synthetic biology approaches can also be used to create novel analogs by manipulating the biosynthetic pathway. marketsandmarkets.com By introducing or modifying genes within the this compound BGC, it may be possible to generate derivatives with altered decorations on the core scaffold. nih.gov The resulting library of analogs would then be screened for enhanced bioactivity against a panel of microbial pathogens and cancer cell lines to identify lead candidates for further development. researchgate.net
Preclinical Efficacy Studies in Relevant Disease Models (Non-Human)
Before any potential therapeutic agent can be considered for human trials, its efficacy must be rigorously evaluated in relevant preclinical disease models. institut-curie.orgelifesciences.org For this compound and its analogs, this will involve a series of in vivo studies in non-human models to assess their antimicrobial and anticancer activities.
Opportunities for Sustainable Production through Fermentation Optimization and Synthetic Biology
The natural production of this compound by Streptomyces albidoflavus is likely to be in low quantities, which is a common challenge for the large-scale production of secondary metabolites. nih.govfrontiersin.org To make this compound a viable therapeutic candidate, cost-effective and sustainable production methods must be developed.
Fermentation optimization is a key strategy to enhance the yield of this compound from its native producer. nih.gov This involves systematically adjusting various fermentation parameters, such as media composition (carbon and nitrogen sources), pH, temperature, and aeration, to create an optimal environment for secondary metabolite production. mdpi.comfrontiersin.org Statistical methods like response surface methodology (RSM) can be employed to efficiently identify the optimal combination of these factors. mdpi.com
In parallel, synthetic biology offers powerful tools for engineering microbial hosts for high-level production of this compound. marketsandmarkets.com This could involve transferring the identified this compound BGC into a high-producing, well-characterized host strain, such as Streptomyces coelicolor or Escherichia coli. nih.gov Further engineering of the host's metabolism to increase the supply of precursor molecules and overexpression of key biosynthetic genes can lead to significant improvements in yield. nih.gov These approaches will be essential for the sustainable and economically feasible production of this compound and its analogs for preclinical and potential clinical development. researchgate.netfrontiersin.org
Q & A
Q. How can researchers ensure reproducibility when replicating this compound’s reported bioactivity in independent labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
